molecular formula C14H24N2O5 B3041917 Bis-Cyano-PEG5 CAS No. 41263-79-0

Bis-Cyano-PEG5

Cat. No.: B3041917
CAS No.: 41263-79-0
M. Wt: 300.35 g/mol
InChI Key: JTKLWARHCXXPJD-UHFFFAOYSA-N
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Description

Bis-Cyano-PEG5, also known as 4,7,10,13,16-pentaoxanonadecanedinitrile, is a compound that belongs to the family of polyethylene glycol derivatives. It is characterized by the presence of two cyano groups at either end of a polyethylene glycol chain consisting of five ethylene glycol units. This compound is known for its high solubility in water and its ability to form stable conjugates with various biomolecules, making it a valuable tool in chemical and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-Cyano-PEG5 typically involves the reaction of polyethylene glycol with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable base such as sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process begins with the preparation of the polyethylene glycol precursor, which is then reacted with cyanogen bromide in the presence of a base. The reaction mixture is continuously monitored and controlled to maintain optimal conditions, and the product is isolated and purified using advanced separation techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Bis-Cyano-PEG5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis-Cyano-PEG5 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various polyethylene glycol derivatives and as a linker for the conjugation of biomolecules.

    Biology: It is used in the modification of proteins and peptides to improve their solubility and stability. It is also used in the preparation of bioconjugates for targeted drug delivery.

    Medicine: It is used in the development of polyethylene glycolylated drugs, which have improved pharmacokinetic properties and reduced immunogenicity.

    Industry: It is used in the formulation of personal care products, such as lotions and creams, to enhance their moisturizing properties.

Mechanism of Action

The mechanism of action of Bis-Cyano-PEG5 involves its ability to form stable conjugates with various biomolecules through the cyano groups. The cyano groups can react with nucleophiles such as amines or thiols to form covalent bonds, leading to the formation of stable conjugates. These conjugates can then interact with specific molecular targets and pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its cyano groups, which provide a versatile platform for the conjugation of various biomolecules. The cyano groups can undergo a wide range of chemical reactions, making this compound a valuable tool in chemical and biological research .

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h1-2,5-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKLWARHCXXPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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